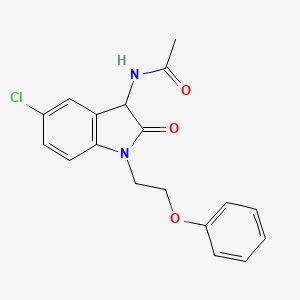
N-(5-chloro-2-oxo-1-(2-phenoxyethyl)indolin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The compound contains an indole nucleus, which is a benzopyrrole that contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature .Chemical Reactions Analysis
Indole derivatives, such as this compound, are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
Indole derivatives are generally crystalline and colorless in nature with specific odors .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesis of novel indoline derivatives has been explored for their potential antimicrobial properties. For example, derivatives such as N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide have shown significant antibacterial and antifungal activities against various pathogenic microorganisms, indicating their potential as antimicrobial agents (Nath et al., 2021). Similarly, other indoline derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating promising activities against a range of bacteria and fungi (Almutairi et al., 2018).
Anti-inflammatory and Analgesic Activities
Indoline derivatives have also been investigated for their anti-inflammatory and analgesic properties. For instance, a study on 2-(substituted phenoxy) Acetamide Derivatives revealed potential as anticancer, anti-inflammatory, and analgesic agents, with some compounds displaying significant activities in these areas (Rani et al., 2014). This suggests the versatility of indoline derivatives in addressing various aspects of inflammatory and pain conditions.
Anticonvulsant Evaluation
The anticonvulsant potential of indoline derivatives has been explored, with some compounds demonstrating significant efficacy in animal models. A series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives were designed, synthesized, and evaluated for anticonvulsant activities, showing promising results against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures (Nath et al., 2021).
Antiplasmodial Properties
Research into the antiplasmodial properties of indoline derivatives has identified compounds with potential activity against Plasmodium falciparum, the parasite responsible for malaria. Studies on novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides have shown preliminary results indicating their effectiveness in vitro against the chloroquine-sensitive 3D7 strain of P. falciparum, suggesting a potential pathway for the development of new antimalarial agents (Mphahlele et al., 2017).
Antioxidant Activity
Indoline derivatives have been evaluated for their antioxidant activity, with some compounds exhibiting considerable effectiveness in scavenging free radicals and protecting against oxidative stress. For example, the synthesis and evaluation of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives revealed remarkable antioxidant activity, highlighting the potential of these compounds in combating oxidative damage (Gopi & Dhanaraju, 2020).
Zukünftige Richtungen
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are being actively researched for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Wirkmechanismus
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that “N-(5-chloro-2-oxo-1-(2-phenoxyethyl)indolin-3-yl)acetamide” might also interact with various biological targets.
Mode of action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of action
Indole derivatives are known to have diverse biological activities .
Eigenschaften
IUPAC Name |
N-[5-chloro-2-oxo-1-(2-phenoxyethyl)-3H-indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-12(22)20-17-15-11-13(19)7-8-16(15)21(18(17)23)9-10-24-14-5-3-2-4-6-14/h2-8,11,17H,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNQDNFTWBMVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2=C(C=CC(=C2)Cl)N(C1=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-morpholinophenyl)-N-[(E)-(4-propoxyphenyl)methylidene]amine](/img/structure/B2726241.png)
![6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid](/img/structure/B2726243.png)
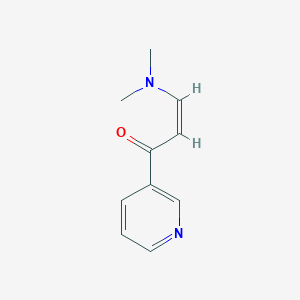
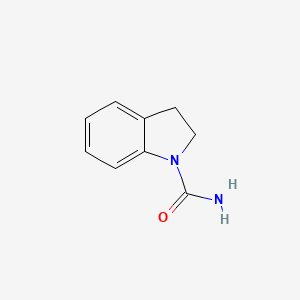
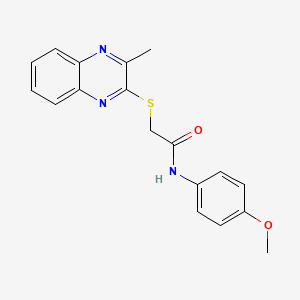

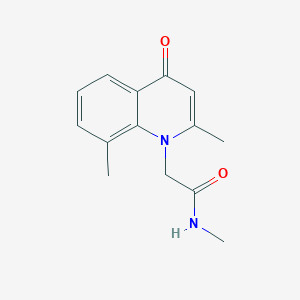
![2-(4-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2726254.png)
![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2726255.png)
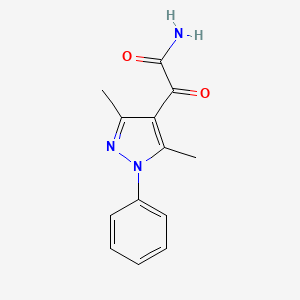
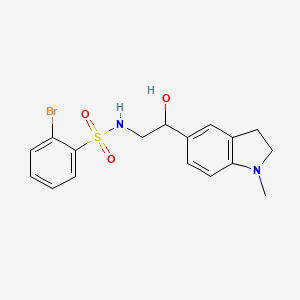
![(E)-3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726261.png)
![4-(azepan-1-ylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2726263.png)